molecular formula C14H13N3O B2707736 5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile CAS No. 839680-72-7

5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile

Cat. No.: B2707736
CAS No.: 839680-72-7
M. Wt: 239.278
InChI Key: GDXZFQFJGDCJJK-UHFFFAOYSA-N
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Description

5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile is a heterocyclic compound that contains a pyrrole ring substituted with an acetyl group, an amino group, a 4-methylphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-methylbenzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . This reaction forms an intermediate, which is then cyclized to produce the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. These derivatives may act on specific molecular targets, making them potential candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

5-acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-3-5-12(6-4-9)17-8-11(7-15)13(16)14(17)10(2)18/h3-6,8H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXZFQFJGDCJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=C2C(=O)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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